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Compound of Interest

Compound Name:
2,4,6-Triaminopyrimidine-5-

carbonitrile

Cat. No.: B584506 Get Quote

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The field of nitrogen-rich heterocyclic compounds is of significant interest due to their diverse

applications, ranging from high-energy materials to pharmacologically active agents. Within this

class of molecules, triazidopyrimidines represent a unique scaffold. This guide provides a

comparative overview of 2,4,6-triazidopyrimidine-5-carbonitrile against other known

triazidopyrimidines, with a focus on their synthesis, physicochemical properties, and potential

applications.

It is important to note that the compound of interest is 2,4,6-triazidopyrimidine-5-carbonitrile.

While the initial query mentioned "2,4,6-Triaminopyrimidine-5-carbonitrile," the broader

context of comparison with "triazidopyrimidines" suggests a focus on the azide-substituted

compounds.

Physicochemical Properties and Performance
The introduction of multiple azide groups onto a pyrimidine core imparts unique characteristics

to these molecules, most notably a high nitrogen content and positive heats of formation, which

are indicative of high-energy materials. To date, only a limited number of 2,4,6-

triazidopyrimidines have been synthesized and characterized. The table below summarizes key
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properties of 2,4,6-triazidopyrimidine-5-carbonitrile and its parent compound, 2,4,6-

triazidopyrimidine.

Property
2,4,6-Triazidopyrimidine-5-
carbonitrile

2,4,6-Triazidopyrimidine

Molecular Formula C₅N₈ C₄HN₇

Melting Point (°C) 118–120 98

Key Features

High positive heat of formation,

moderate sensitivity to impact

and friction.

High anticancer activity

reported against Sarcoma 180,

Pliss lymphosarcoma, and

Guerin carcinoma.

Potential Applications

High-energy compound,

photoactive cross-linking

agent.

Photoactive cross-linking

agent, precursor for carbon

nanotubes, anticancer agent.

Synthesis and Experimental Protocols
The synthetic routes to these compounds typically involve the nucleophilic substitution of

chloro- or other halo-pyrimidines with sodium azide. The choice of solvent and reaction

conditions is crucial to achieving the desired tri-substituted product.

Experimental Protocol for the Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile

A novel and efficient method for the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile involves

the triazidation of a commercially available precursor in an aqueous acetone solution. This

approach is advantageous as it avoids the use of dimethyl sulfoxide (DMSO), in which nitriles

can react with sodium azide to form tetrazoles.

Starting Material: 2,4,6-trichloropyrimidine-5-carbonitrile

Reagent: Sodium azide

Solvent: Aqueous acetone
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Procedure: A mixture of 2,4,6-trichloropyrimidine-5-carbonitrile and sodium azide in aqueous

acetone is boiled. The reaction progress is monitored by thin-layer chromatography (TLC).

While initial room temperature reaction may yield 4,6-diazido-2-chloropyrimidine-5-

carbonitrile as the major product, boiling for approximately 6 hours drives the reaction to

completion, yielding 2,4,6-triazidopyrimidine-5-carbonitrile as the sole product.

Yield: 82%

Synthesis of 2,4,6-Triazidopyrimidine

The parent compound, 2,4,6-triazidopyrimidine, was first synthesized in 1979.

Starting Material: 2,4,6-trichloropyrimidine

Reagent: Sodium azide

Solvent: Dimethyl sulfoxide (DMSO)

Procedure: The reaction is carried out by treating 2,4,6-trichloropyrimidine with sodium azide

in DMSO.
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Start Materials:
2,4,6-trichloropyrimidine-5-carbonitrile

Sodium Azide

Aqueous Acetone

Boiling for 6 hours

TLC Monitoring

Product:
2,4,6-Triazidopyrimidine-5-carbonitrile

(82% yield)

Click to download full resolution via product page

Figure 1. Synthesis workflow for 2,4,6-triazidopyrimidine-5-carbonitrile.

Biological Activity and Therapeutic Potential
While the primary interest in 2,4,6-triazidopyrimidine-5-carbonitrile lies in its properties as a

high-energy material, other triazidopyrimidines have shown potential in the biomedical field.

Notably, 2,4,6-triazidopyrimidine has demonstrated high anticancer activity against Sarcoma

180, Pliss lymphosarcoma, and Guerin carcinoma.

Detailed comparative studies on the cytotoxicity (e.g., IC₅₀ values) of 2,4,6-triazidopyrimidine-5-

carbonitrile against various cancer cell lines are not yet available in the public domain. The
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broader class of pyrimidine-5-carbonitrile derivatives, however, is well-documented for a wide

range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The specific signaling pathways through which triazidopyrimidines may exert their anticancer

effects have not been fully elucidated.

Future Directions and Conclusion
2,4,6-Triazidopyrimidine-5-carbonitrile is a promising compound with a distinct physicochemical

profile, particularly its high melting point and energetic properties, which may offer advantages

in specific applications over other triazidopyrimidines. Its synthesis is efficient and high-yielding.

For drug development professionals, the reported anticancer activity of 2,4,6-triazidopyrimidine

warrants further investigation. Future research should focus on:

Quantitative assessment of the cytotoxic effects of 2,4,6-triazidopyrimidine-5-carbonitrile and

other triazidopyrimidines against a panel of cancer cell lines.

Elucidation of the mechanism of action and identification of the specific signaling pathways

involved in their anticancer activity.

Structure-activity relationship (SAR) studies to optimize the pyrimidine scaffold for enhanced

therapeutic efficacy and reduced toxicity.

In conclusion, while 2,4,6-triazidopyrimidine-5-carbonitrile and other triazidopyrimidines share a

common structural core, their individual substitutions significantly influence their properties and

potential applications. Further research is needed to fully explore the therapeutic potential of

this unique class of compounds.

To cite this document: BenchChem. [A Comparative Guide to 2,4,6-Triazidopyrimidine-5-
carbonitrile and Other Triazidopyrimidines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584506#comparing-2-4-6-triaminopyrimidine-5-
carbonitrile-with-other-triazidopyrimidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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